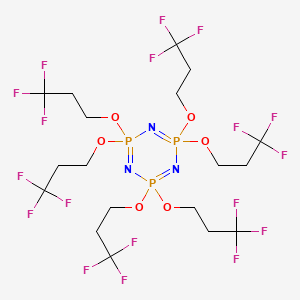
Hexakis(3,3,3-trifluoropropoxy)phosphazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexakis(3,3,3-trifluoropropoxy)phosphazene is an organofluorine compound with the chemical formula C18H18F24N3O6P3. It is a derivative of phosphazene, characterized by the presence of six trifluoropropoxy groups attached to a cyclotriphosphazene ring.
準備方法
Synthetic Routes and Reaction Conditions
Hexakis(3,3,3-trifluoropropoxy)phosphazene can be synthesized through the reaction of hexachlorocyclotriphosphazene with 3,3,3-trifluoropropanol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Hexakis(3,3,3-trifluoropropoxy)phosphazene undergoes various chemical reactions, including:
Substitution Reactions: The trifluoropropoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases (e.g., sodium hydride) and nucleophiles for substitution reactions. Reactions are typically carried out under an inert atmosphere to prevent moisture and oxygen from affecting the reaction .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Substitution reactions can yield a variety of derivatives with different functional groups .
科学的研究の応用
Hexakis(3,3,3-trifluoropropoxy)phosphazene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of Hexakis(3,3,3-trifluoropropoxy)phosphazene involves its ability to interact with various molecular targets through its trifluoropropoxy groups. These interactions can influence the compound’s reactivity and its ability to participate in chemical reactions. The specific pathways and molecular targets depend on the context in which the compound is used .
類似化合物との比較
Similar Compounds
Hexakis(2,2,3,3-tetrafluoropropoxy)phosphazene: Similar in structure but with tetrafluoropropoxy groups instead of trifluoropropoxy groups.
Hexakis(1H,1H,3H-perfluoropropoxy)phosphazene: Another derivative with perfluoropropoxy groups.
Uniqueness
Hexakis(3,3,3-trifluoropropoxy)phosphazene is unique due to its specific trifluoropropoxy groups, which impart distinct chemical properties and reactivity compared to other phosphazene derivatives. This uniqueness makes it valuable for specialized applications in various scientific fields .
特性
IUPAC Name |
2,2,4,4,6,6-hexakis(3,3,3-trifluoropropoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F18N3O6P3/c19-13(20,21)1-7-40-46(41-8-2-14(22,23)24)37-47(42-9-3-15(25,26)27,43-10-4-16(28,29)30)39-48(38-46,44-11-5-17(31,32)33)45-12-6-18(34,35)36/h1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNJPJOWWWRFDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP1(=NP(=NP(=N1)(OCCC(F)(F)F)OCCC(F)(F)F)(OCCC(F)(F)F)OCCC(F)(F)F)OCCC(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F18N3O6P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
813.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)propanamide](/img/structure/B2550212.png)

![5-[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2550214.png)

![2-({[4-phenyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2550220.png)
![[3-(3-Fluorophenyl)-1H-pyrazol-4-YL]methanamine](/img/structure/B2550221.png)
![Phenyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate](/img/structure/B2550223.png)
![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]-4-methylpiperidine](/img/structure/B2550224.png)
![N-[2-(7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B2550225.png)
![7-hydroxy-N-(2-hydroxypropyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2550226.png)

![2-(4-fluorophenyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)acetamide](/img/structure/B2550231.png)
![3-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyridine 1-oxide](/img/structure/B2550232.png)
